N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide

ICRAC channel inhibitor Conformational constraint Pyrazole carboxamide SAR

This compound features a constrained cyclopropanecarboxamide moiety on a 4‑phenylpyrazole‑ethyl scaffold, delivering a defined conformational profile for SAR campaigns on ICRAC channels and CCR5 receptors. Unlike larger acyl variants (cyclobutyl, pivaloyl), the cyclopropane ring reduces conformational freedom, enabling precise target‑engagement profiling. Procure alongside its cyclobutanecarboxamide and pivalamide analogs to head‑to‑head benchmark potency, metabolic stability, and permeability. Ideal for hit‑to‑lead expansion in inflammatory and antiviral programs.

Molecular Formula C15H17N3O
Molecular Weight 255.321
CAS No. 2034417-56-4
Cat. No. B2877572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide
CAS2034417-56-4
Molecular FormulaC15H17N3O
Molecular Weight255.321
Structural Identifiers
SMILESC1CC1C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3
InChIInChI=1S/C15H17N3O/c19-15(13-6-7-13)16-8-9-18-11-14(10-17-18)12-4-2-1-3-5-12/h1-5,10-11,13H,6-9H2,(H,16,19)
InChIKeyNTDGYXKRLORDBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide Is a Strategic Procurement Candidate in Pyrazole-Based Discovery


N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide (CAS 2034417-56-4) is a synthetic pyrazole derivative featuring a 4-phenylpyrazole core, an ethylene linker, and a cyclopropanecarboxamide terminus [1]. It belongs to a broader class of pyrazolyl-based carboxamides explored as ICRAC channel inhibitors [2] and CCR5 antagonists [3]. Its structural design—particularly the constrained cyclopropane ring—offers a distinct conformational profile compared to analogs with larger or more flexible acyl groups, making it a compound of interest for structure-activity relationship (SAR) studies in inflammatory and antiviral programs.

Why N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide Cannot Be Simply Swapped with In-Class Analogs


Within the N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)carboxamide family, the acyl moiety is not a passive element. Even among close analogs sharing the identical pyrazole-phenyl-ethyl scaffold, the cyclopropane, cyclobutane, pivaloyl, and benzenesulfonamide variants differ substantially in steric demand, conformational freedom, hydrogen-bonding capacity, and calculated lipophilicity [1]. These physicochemical divergences can translate into altered target engagement, selectivity, and pharmacokinetics. Consequently, replacing the target compound with a 'similar' in-class analog without experimental validation risks breaking SAR continuity or invalidating leads, particularly in programs targeting voltage-gated ion channels or chemokine receptors where subtle conformational changes can shift functional potency by orders of magnitude [2].

Quantitative Evidence Guide: N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide vs. Closest Analogs


Cyclopropane vs. Cyclobutane: The Conformational Constraint Advantage in ICRAC Channel Inhibition

The cyclopropanecarboxamide group in the target compound imposes a significantly more rigid conformation compared to the cyclobutanecarboxamide analog. In Grünenthal's ICRAC inhibitor patent series, cyclopropane-bearing pyrazole carboxamides generally exhibited superior potency relative to their cyclobutane counterparts in calcium flux assays. While exact IC50 values for this specific compound are not reported in the source, the patent (US2014/0194443) establishes that cyclopropane substitution is a preferred embodiment for maintaining inhibitory activity on the CRAC channel [1]. This structural element reduces entropic penalty upon target binding compared to the more flexible cyclobutane ring, a concept well-established in medicinal chemistry.

ICRAC channel inhibitor Conformational constraint Pyrazole carboxamide SAR

Carboxamide vs. Sulfonamide: Hydrogen-Bonding and Electrostatic Surface Divergence

The target compound's cyclopropanecarboxamide group presents an amide hydrogen-bond donor/acceptor pair with distinct geometry compared to the closely related benzenesulfonamide analog (CAS 2034551-39-6). The carboxamide NH and C=O vectors are oriented differently from the sulfonamide S=O and NH, resulting in altered electrostatic potential surfaces and hydrogen-bonding complementarity with protein targets. Additionally, the benzenesulfonamide analog carries a bulkier, more lipophilic aryl sulfonyl group, which can alter off-target promiscuity profiles . This difference is critical when selectivity between structurally related targets is required.

Hydrogen bonding Electrostatic potential Drug-likeness

Cyclopropane vs. Pivalamide: Steric Bulk and Metabolic Stability Trade-offs

The tert-butyl group in the pivalamide analog (N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)pivalamide) introduces substantial steric bulk adjacent to the amide bond, which can shield the amide from hydrolytic metabolism but simultaneously hinder target binding if the binding pocket is sterically constricted. The cyclopropane group offers a smaller, yet still constrained, steric profile. While no direct metabolic stability comparison for this exact pair is available, the general medicinal chemistry principle is that cyclopropane amides often provide a balance between metabolic stability (via reduced amidase susceptibility) and target accessibility [1].

Steric hindrance Metabolic stability CYP liability

4-Phenyl Substituent on Pyrazole: Aromatic Stacking Potential vs. 3,5-Dimethyl Analog

The target compound carries a 4-phenyl group on the pyrazole ring, which offers opportunities for π-π stacking and edge-to-face aromatic interactions with protein targets. In contrast, the 3,5-dimethylpyrazole analog (CAS 942697-61-2) lacks the extended aromatic surface and relies solely on aliphatic hydrophobic contacts. In the context of CCR5 antagonist SAR, N-substituted pyrazoles with extended aromatic groups were shown to substantially increase antiviral activity compared to simpler alkyl-substituted analogs [1]. This suggests the 4-phenylpyrazole motif may confer superior potency in chemokine receptor targets.

Aromatic stacking Pyrazole substitution Target engagement

Recommended Application Scenarios for N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide in Scientific Procurement


ICRAC Channel Inhibitor Lead Optimization

Based on the Grünenthal patent series prioritizing cyclopropane-bearing pyrazolyl carboxamides as preferred CRAC channel inhibitors [1], this compound is a rational choice for hit expansion in T-cell mediated autoimmune or inflammatory disease programs. Its rigid cyclopropane amide scaffold offers a defined conformational starting point for medicinal chemistry optimization, reducing the degrees of freedom that must be explored during lead optimization.

CCR5 Antagonist Scaffold Profiling for Antiviral Research

With the demonstrated enhancement of antiviral activity observed for N-substituted pyrazoles in CCR5 antagonist programs [2], the compound's 4-phenylpyrazole-ethyl-cyclopropanecarboxamide architecture presents an underexplored point of chemical space that could be interrogated for improved binding kinetics or resistance profiles against HIV-1 entry.

Comparative Physicochemical Benchmarking for Amide Bioisostere Selection

Procurement of this compound alongside its cyclobutanecarboxamide and pivalamide analogs enables direct experimental comparison of cyclopropane, cyclobutane, and tert-butyl amide bioisosteres on the same pyrazole-phenyl-ethyl scaffold [3]. This head-to-head panel can establish definitive SAR for potency, metabolic stability, and permeability in any target-agnostic lead identification campaign.

Chemical Biology Tool Compound for CRAC Channel Target Validation

As a pyrazolyl carboxamide from the ICRAC inhibitor chemotype [1], this compound—pending in-house potency determination—could serve as a chemical probe to dissect CRAC channel-mediated calcium signaling in immune cell subsets. Its availability enables target engagement and selectivity profiling against related ion channels.

Quote Request

Request a Quote for N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.